N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

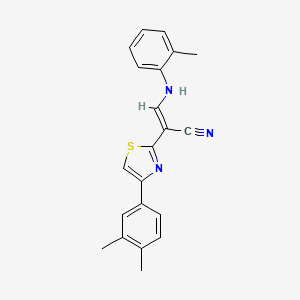

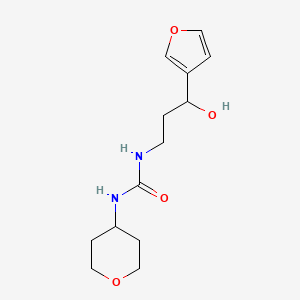

The molecular structure of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide consists of a thiophene ring attached to a carboxamide group with a 3-cyclopropyl-3-hydroxypropyl substituent.Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide has shown potential in pharmaceutical development due to its unique chemical structure. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound could be explored for developing new drugs targeting these conditions, leveraging its structural features to enhance efficacy and reduce side effects.

Organic Semiconductors

Thiophene-based compounds are crucial in the field of organic electronics. N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can be used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications benefit from the compound’s stability and electronic properties, making it a valuable material for advancing flexible and wearable electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can be investigated for its effectiveness in preventing the corrosion of metals, which is a significant issue in various industries, including construction, automotive, and marine. Its application could lead to the development of more efficient and environmentally friendly corrosion prevention methods.

Material Science

The compound’s unique properties make it suitable for various material science applications. It can be used in the synthesis of advanced materials with specific mechanical, thermal, and electrical properties . For instance, it could be incorporated into polymers to enhance their performance in high-stress environments or used in the fabrication of nanomaterials with tailored functionalities.

Biological Probes

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide can serve as a biological probe in research. Thiophene derivatives are often used in bioimaging and biosensing due to their fluorescent properties . This compound could be utilized to develop new probes for detecting and monitoring biological processes at the molecular level, aiding in the study of diseases and the development of diagnostic tools.

Catalysis

In the field of catalysis, thiophene derivatives are known to act as catalysts or catalyst precursors in various chemical reactions . N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide could be explored for its catalytic properties, potentially leading to more efficient and selective chemical processes. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals.

These applications highlight the versatility and potential of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide in scientific research and industrial applications. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Mecanismo De Acción

While the specific mechanism of action for N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide is not available, a similar compound, a thiophene-3-carboxamide analog of annonaceous acetogenins, has been shown to exhibit potent antitumor activity through the inhibition of mitochondrial complex I .

Direcciones Futuras

While specific future directions for N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide are not available, research into thiophene derivatives and their biological potential is ongoing. These compounds have shown a wide range of biological activities, suggesting they have significant potential for future therapeutic applications .

Propiedades

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10(8-1-2-8)3-5-12-11(14)9-4-6-15-7-9/h4,6-8,10,13H,1-3,5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMOBYPAWAUGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2598578.png)

![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2598581.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)

![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2598599.png)